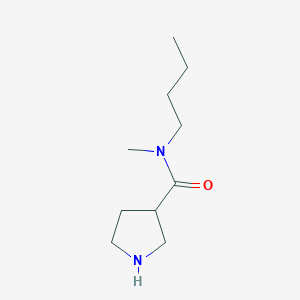
1-(2-Azidoethyl)-4-fluoropiperidine
Descripción general
Descripción
1-(2-Azidoethyl)-4-fluoropiperidine is a useful research compound. Its molecular formula is C7H13FN4 and its molecular weight is 172.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Azido compounds are often used in click chemistry, a type of chemical reaction used to rapidly and selectively synthesize new substances . The azido group can react with alkynes to form a stable triazole ring , which is a common structure in many bioactive compounds .
Mode of Action
The exact mode of action would depend on the specific compound the azido group is attached to and the target it interacts with. In general, the azido group can act as a bioorthogonal handle that allows for selective reactions in biological systems without interfering with native biochemical processes .
Biochemical Pathways
Again, this would depend on the specific compound and target. For example, azido groups have been used to study and manipulate various biochemical pathways, including protein ubiquitination .
Action Environment
The action of azido compounds can be influenced by various environmental factors, including pH and temperature . For example, the reactivity of azido groups can be influenced by the pH of the environment, and certain reactions involving azido groups may only occur at specific temperatures .
Análisis Bioquímico
Biochemical Properties
1-(2-Azidoethyl)-4-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The nature of these interactions is primarily based on the azide group’s reactivity, which allows it to form stable covalent bonds with alkyne-containing molecules. This property makes this compound a valuable tool in bioconjugation and labeling studies.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to participate in click chemistry reactions allows it to be used in the labeling and tracking of biomolecules within cells . This can lead to changes in cell function, as the labeled biomolecules may exhibit altered activity or localization. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, the compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound may result in cumulative effects on cellular processes, such as prolonged enzyme inhibition or sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily serve as a biochemical tool for labeling and tracking studies . At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through pathways that involve azide reduction or fluorine substitution, leading to the formation of different metabolites. These metabolic processes can affect the compound’s activity and stability, as well as its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, where it may accumulate or be further distributed based on its interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be found in the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN4/c8-7-1-4-12(5-2-7)6-3-10-11-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXYUDTTIQOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)






![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)
